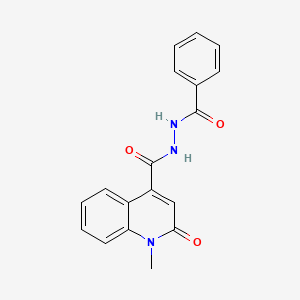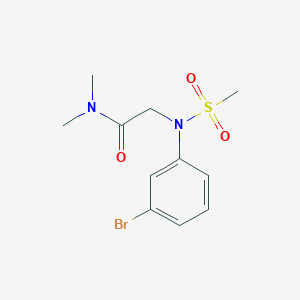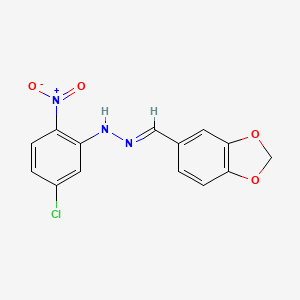
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has attracted significant attention in scientific research due to its diverse applications in various fields. It is commonly known as DPPN and is a yellow crystalline powder. DPPN has been found to exhibit remarkable properties such as high thermal stability, fluorescence, and photochromic behavior.
Mecanismo De Acción
The mechanism of action of DPPN is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DPPN has been found to interact with DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been suggested that DPPN may inhibit the activity of enzymes such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
DPPN has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a low inhibitory effect on the growth of normal human fibroblast cells, indicating its potential as a selective anticancer agent. DPPN has also been found to exhibit antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPPN is its high thermal stability, which makes it suitable for use in high-temperature applications. DPPN also exhibits strong fluorescence properties, which make it useful as a fluorescent probe for the detection of metal ions. However, one of the limitations of DPPN is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
For research include the synthesis of DPPN derivatives with improved properties and the investigation of its potential as a photosensitizer for photodynamic therapy in cancer treatment.
Métodos De Síntesis
The synthesis of DPPN involves the reaction of 3,5-dimethylphenyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DPPN. The purity of the synthesized DPPN can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPPN has been extensively studied for its potential applications in various fields such as optoelectronics, materials science, and medicinal chemistry. In optoelectronics, DPPN has been used as a fluorescent probe for the detection of metal ions. In materials science, DPPN has been incorporated into polymers to enhance their thermal stability and fluorescence properties. In medicinal chemistry, DPPN has been investigated for its potential as an anticancer agent.
Propiedades
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-7-11(2)9-13(8-10)16-17-15(18-22-16)12-3-5-14(6-4-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPBGRBOHQTMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)








![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
